molecular formula C16H18BrN3O2 B6953574 4-bromo-1-methyl-N-[(2R,3S)-2-pyridin-4-yloxan-3-yl]pyrrole-2-carboxamide

4-bromo-1-methyl-N-[(2R,3S)-2-pyridin-4-yloxan-3-yl]pyrrole-2-carboxamide

Cat. No.: B6953574
M. Wt: 364.24 g/mol
InChI Key: VKNSZBQRDVXLRG-DZGCQCFKSA-N
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Description

4-bromo-1-methyl-N-[(2R,3S)-2-pyridin-4-yloxan-3-yl]pyrrole-2-carboxamide is a synthetic organic compound that belongs to the class of pyrrole derivatives. This compound is characterized by the presence of a bromine atom at the 4th position of the pyrrole ring, a methyl group at the 1st position, and a carboxamide group linked to a pyridinyl-substituted oxane ring. Such structural features make it a molecule of interest in various fields of chemical and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-1-methyl-N-[(2R,3S)-2-pyridin-4-yloxan-3-yl]pyrrole-2-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:

    Methylation: The methyl group can be introduced at the 1st position of the pyrrole ring using methyl iodide and a base such as potassium carbonate.

    Formation of Carboxamide: The carboxamide group is introduced by reacting the brominated and methylated pyrrole with an appropriate amine derivative, such as 2-pyridin-4-yloxan-3-amine, under amide coupling conditions using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated synthesis and purification systems would ensure consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

4-bromo-1-methyl-N-[(2R,3S)-2-pyridin-4-yloxan-3-yl]pyrrole-2-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The pyrrole ring can be oxidized or reduced under specific conditions, altering the electronic properties of the molecule.

    Hydrolysis: The carboxamide group can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO).

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions.

Major Products

    Substitution: Formation of substituted pyrrole derivatives.

    Oxidation: Formation of pyrrole N-oxide or other oxidized derivatives.

    Reduction: Formation of reduced pyrrole derivatives.

    Hydrolysis: Formation of the corresponding carboxylic acid and amine.

Scientific Research Applications

4-bromo-1-methyl-N-[(2R,3S)-2-pyridin-4-yloxan-3-yl]pyrrole-2-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets such as enzymes and receptors.

    Biological Research: Used as a probe to study the binding interactions and mechanisms of action of various biological macromolecules.

    Chemical Biology: Employed in the development of chemical tools to modulate biological pathways and study cellular processes.

    Industrial Applications: Potential use in the synthesis of advanced materials and as an intermediate in the production of other complex organic molecules.

Mechanism of Action

The mechanism by which 4-bromo-1-methyl-N-[(2R,3S)-2-pyridin-4-yloxan-3-yl]pyrrole-2-carboxamide exerts its effects involves its interaction with specific molecular targets. The pyrrole and pyridine rings can engage in π-π stacking interactions, hydrogen bonding, and coordination with metal ions. These interactions can modulate the activity of enzymes, receptors, and other proteins, influencing various biological pathways.

Comparison with Similar Compounds

Similar Compounds

    4-bromo-1-methylpyrrole-2-carboxamide: Lacks the pyridinyl-substituted oxane ring, making it less complex.

    1-methyl-N-[(2R,3S)-2-pyridin-4-yloxan-3-yl]pyrrole-2-carboxamide: Lacks the bromine atom, potentially altering its reactivity and biological activity.

    4-bromo-1-methylpyrrole-2-carboxylic acid: The carboxylic acid derivative, which may have different solubility and reactivity properties.

Uniqueness

The unique combination of the bromine atom, methyl group, and pyridinyl-substituted oxane ring in 4-bromo-1-methyl-N-[(2R,3S)-2-pyridin-4-yloxan-3-yl]pyrrole-2-carboxamide provides distinct chemical and biological properties. This structural complexity allows for specific interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

4-bromo-1-methyl-N-[(2R,3S)-2-pyridin-4-yloxan-3-yl]pyrrole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18BrN3O2/c1-20-10-12(17)9-14(20)16(21)19-13-3-2-8-22-15(13)11-4-6-18-7-5-11/h4-7,9-10,13,15H,2-3,8H2,1H3,(H,19,21)/t13-,15+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKNSZBQRDVXLRG-DZGCQCFKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=C1C(=O)NC2CCCOC2C3=CC=NC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=C(C=C1C(=O)N[C@H]2CCCO[C@@H]2C3=CC=NC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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